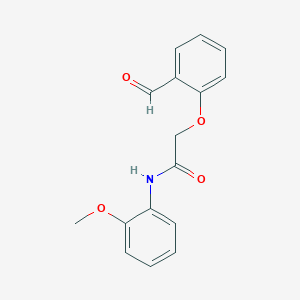![molecular formula C21H21N5O2S B307655 7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307655.png)
7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has also been shown to interact with various proteins and enzymes involved in these pathways, such as NF-κB, COX-2, and caspases.
Biochemical and physiological effects:
7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This allows for higher concentrations to be used without compromising cell viability. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for the study of 7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One possible direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the exploration of its potential applications in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, the development of more soluble derivatives of this compound could expand its potential applications in various research fields.
In conclusion, 7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound with diverse potential applications in various research fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various research fields.
Métodos De Síntesis
The synthesis of 7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported using various methods. One of the most common methods involves the reaction of 6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-3,7-dione with butylthiol and acetic anhydride in the presence of a base such as triethylamine. This method yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
The scientific research application of 7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is diverse. This compound has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties in various in vitro and in vivo studies.
Propiedades
Nombre del producto |
7-Acetyl-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Fórmula molecular |
C21H21N5O2S |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
1-(3-butylsulfanyl-6-pyridin-3-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C21H21N5O2S/c1-3-4-12-29-21-23-19-18(24-25-21)16-9-5-6-10-17(16)26(14(2)27)20(28-19)15-8-7-11-22-13-15/h5-11,13,20H,3-4,12H2,1-2H3 |
Clave InChI |
HESNOGOPIWMPDJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN=CC=C4)C(=O)C)N=N1 |
SMILES canónico |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN=CC=C4)C(=O)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)


![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)